2-(Difluoromethyl)pyridine-3-carboxylic acid

Descripción

Molecular Architecture and Substituent Effects

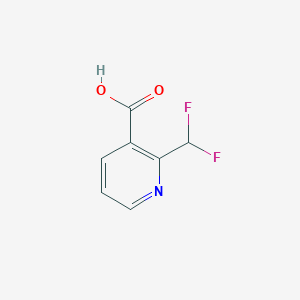

2-(Difluoromethyl)pyridine-3-carboxylic acid (CAS: 1256809-21-8) features a pyridine ring substituted with a difluoromethyl group at the 2-position and a carboxylic acid moiety at the 3-position. Its molecular formula, $$ \text{C}7\text{H}5\text{F}2\text{NO}2 $$, reflects a planar aromatic core with distinct electronic perturbations introduced by the substituents. The difluoromethyl group ($$-\text{CF}_2\text{H}$$) exerts an electron-withdrawing inductive effect, polarizing the pyridine ring and altering its electron density distribution. This effect is critical in modulating the compound’s acidity and reactivity.

The carboxylic acid group at position 3 enhances the molecule’s polarity, facilitating hydrogen bonding and intermolecular interactions. Computational studies reveal that the electron-withdrawing nature of the difluoromethyl group reduces the electron density at the pyridine nitrogen, increasing the acidity of the carboxylic acid group compared to unsubstituted nicotinic acid. This is consistent with the Hammett equation, where electron-withdrawing substituents stabilize the deprotonated carboxylate anion.

Table 1: Key structural parameters of this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Bond length (C2–CF$$_2$$H) | 1.49 Å | |

| Bond angle (N1–C2–CF$$_2$$H) | 117.5° | |

| pKa (carboxylic acid) | ~2.5 (predicted) |

Crystallographic Characterization and Bonding Patterns

Single-crystal X-ray diffraction studies of related trifluoromethyl-pyridinecarboxylic acid complexes provide insights into the structural behavior of this compound class. For example, Zn(II) complexes with 5-(trifluoromethyl)pyridine-2-carboxylic acid exhibit N,O-chelation, forming five-membered rings. While direct crystallographic data for this compound are limited, its analog 4-(trifluoromethyl)nicotinic acid (CAS: 131747-43-8) crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the lattice.

The difluoromethyl group’s steric and electronic properties influence packing arrangements. In similar structures, the fluorine atoms participate in weak C–H···F interactions, contributing to layered crystal architectures. The carboxylic acid group typically forms intermolecular hydrogen bonds, creating extended networks. For instance, in 4-(trifluoromethyl)nicotinic acid, the O–H···O hydrogen bond length is 2.65 Å, with a $$\beta$$-angle of 152°.

Table 2: Comparison of crystallographic parameters for pyridinecarboxylic acid derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | $$\beta$$ (°) | Ref. |

|---|---|---|---|---|---|---|

| 4-(Trifluoromethyl)nicotinic acid | P 1 21/c 1 | 6.45 | 14.92 | 7.79 | 100.9 | |

| 2-(Trifluoromethyl)pyridine-3-carboxylic acid | - | - | - | - | - |

Comparative Analysis with Related Pyridinecarboxylic Acid Derivatives

The structural and electronic effects of fluorinated substituents are evident when comparing this compound to its analogs:

2-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS: 131747-43-8): The trifluoromethyl group ($$-\text{CF}3$$) introduces stronger electron-withdrawing effects, further lowering the pKa (~2.50) compared to the difluoromethyl derivative. Crystallographic data show that the $$-\text{CF}3$$ group increases torsional strain, leading to distorted pyridine ring geometries.

Nicotinic acid : The absence of fluorinated substituents results in a higher pKa (~4.85) and reduced intermolecular halogen bonding.

5-(Difluoromethyl)pyridine-3-carboxylic acid (CID: 72213931): Isomeric differences alter the electronic environment, with the 5-substituted derivative exhibiting weaker inductive effects due to increased distance from the carboxylic acid group.

Table 3: Substituent effects on acidity and reactivity

| Compound | Substituent Position | pKa | Electron Effect |

|---|---|---|---|

| Nicotinic acid | 3-CO$$_2$$H | 4.85 | - |

| This compound | 2-CF$$2$$H, 3-CO$$2$$H | ~2.5 | Moderate electron-withdrawing |

| 2-(Trifluoromethyl)pyridine-3-carboxylic acid | 2-CF$$3$$, 3-CO$$2$$H | 2.50 | Strong electron-withdrawing |

Propiedades

IUPAC Name |

2-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)5-4(7(11)12)2-1-3-10-5/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRJZXKVDQJAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257406 | |

| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256809-21-8 | |

| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256809-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It has been used as a bioisosteric replacement of pyridine-n-oxide in the development of quorum sensing inhibitors.

Mode of Action

As a bioisosteric replacement of pyridine-N-oxide, it may interact with its targets in a similar manner.

Actividad Biológica

2-(Difluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a difluoromethyl group and a carboxylic acid functional group, enhances its reactivity and solubility, making it suitable for various biological studies and applications in medicinal chemistry.

The compound interacts with several biological molecules, influencing enzyme activity and cellular processes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of this compound to these enzymes can lead to either inhibition or modulation of their activity, affecting metabolic pathways significantly .

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific biomolecules. This binding can lead to:

- Enzyme Inhibition : By occupying the active sites of enzymes, the compound prevents substrate binding and subsequent catalytic activity.

- Cell Signaling Modulation : It can influence key signaling pathways by modulating the activity of kinases and other regulatory proteins, thereby affecting gene expression and cellular metabolism.

Cellular Effects

In laboratory settings, this compound exhibits diverse effects on cellular functions:

- Cell Growth Inhibition : At higher concentrations, it has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Gene Expression Alteration : The compound can modulate the expression of genes involved in metabolic processes, leading to altered cellular function.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal observable effects on cellular functions.

- High Doses : Significant biological activity is noted, including potential toxicity; for instance, high doses have been linked to liver toxicity in animal studies.

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which catalyze its oxidation. This metabolic transformation can influence both the biological activity and toxicity profile of the compound. Additionally, it impacts metabolic flux within cells, further affecting their functionality.

Case Study 1: Anticancer Activity

In a study examining various pyridine derivatives, this compound was found to exhibit notable cytotoxicity against glioblastoma cell lines. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways. The study highlighted a significant reduction in cell viability at concentrations above 10 µM .

Case Study 2: Enzyme Interaction

A detailed enzymatic assay demonstrated that this compound could inhibit the activity of specific cytochrome P450 isoforms. The inhibition was characterized by an IC50 value of approximately 15 µM, indicating a moderate potency in enzyme modulation. Such interactions suggest potential applications in drug development where enzyme inhibition is desired .

Comparative Analysis

The following table summarizes key studies related to the biological activity of this compound compared to similar compounds:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development:

Research indicates that compounds similar to 2-(Difluoromethyl)pyridine-3-carboxylic acid exhibit promising biological activities, including interactions with enzymes and receptors involved in metabolic processes. The unique structural features of this compound suggest potential therapeutic applications, particularly in targeting diseases such as cancer and bacterial infections .

2. Structure-Activity Relationships:

Studies have shown that the difluoromethyl substitution can significantly influence the biological activity of pyridine derivatives. For instance, modifications in the pyridine ring can enhance binding affinity to specific biological targets, which is crucial for drug design .

Agrochemical Applications

1. Fungicides:

Compounds derived from pyridine carboxylic acids have been explored for their fungicidal properties. For example, derivatives of this compound have demonstrated effectiveness against various plant pathogens. Research has indicated that these compounds can inhibit fungal growth and provide a viable option for agricultural pest control .

Synthetic Methodologies

1. Synthesis Techniques:

The synthesis of this compound can be achieved through several methodologies, including:

- Nucleophilic Substitution Reactions: Utilizing difluoromethylation reagents to introduce the difluoromethyl group onto the pyridine ring.

- Carboxylation Reactions: Employing carbon dioxide under specific conditions to form the carboxylic acid functional group.

These methods highlight the versatility of this compound in synthetic organic chemistry .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Structural Analogues

Structurally related compounds differ in fluorination patterns, substituent positions, and functional groups. Key analogs include:

Key Structural Insights :

- Fluorination Impact : Trifluoromethyl (-CF₃) analogs exhibit higher electronegativity and lipophilicity compared to difluoromethyl (-CF₂H) derivatives, influencing membrane permeability and metabolic stability .

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2.5–3.0) is common across analogs, but fluorination modulates electron-withdrawing effects. Difluoromethyl derivatives have slightly lower acidity than trifluoromethyl analogs due to reduced inductive effects .

- Solubility : Difluoromethyl compounds generally exhibit better aqueous solubility compared to trifluoromethyl derivatives (e.g., logP of this compound ≈ 1.2 vs. 2.5 for trifluoromethyl analog) .

- Thermal Stability : Trifluoromethyl groups confer greater thermal stability, whereas difluoromethyl analogs may degrade faster under harsh conditions .

Q & A

Q. What are the common synthetic routes for preparing 2-(difluoromethyl)pyridine-3-carboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including palladium-catalyzed couplings (e.g., Suzuki-Miyaura) or fluorination steps. For example, palladium diacetate with tert-butyl XPhos ligand under inert atmospheres can facilitate cross-coupling reactions, as seen in similar pyridine derivatives . Reaction temperature (40–100°C) and solvent choice (e.g., tert-butyl alcohol) significantly impact yields. Post-reaction purification via acid-base extraction or column chromatography is critical for isolating the carboxylic acid form .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows distinct splitting patterns due to coupling with adjacent protons, aiding in structural confirmation .

- ¹H/¹³C NMR : Pyridine ring protons and carbons exhibit characteristic shifts; the carboxylic acid proton (if present) appears downfield (~12–14 ppm).

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves conformational details, such as the orientation of the difluoromethyl group relative to the pyridine ring .

Q. What are the initial steps for evaluating the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors where fluorinated pyridines are known to interact (e.g., herbicidal or antimicrobial targets). For example, enzyme inhibition assays using acetyl-CoA carboxylase (ACC) or acetolactate synthase (ALS) are common for fluorinated pyridine derivatives . Dose-response curves and IC₅₀ calculations provide preliminary activity data .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding reactivity or conformation?

- Methodological Answer :

- Docking Studies : Compare docking results (e.g., using AutoDock Vina) with crystallographic data to validate binding modes .

- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G* level and compare with XRD-derived bond lengths/angles to identify discrepancies .

- Experimental Validation : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to minimize side reactions that may explain unexpected reactivity .

Q. What strategies optimize synthetic yield in palladium-catalyzed coupling steps for this compound?

- Methodological Answer :

- Ligand Screening : Test bulky ligands like XPhos or SPhos to enhance catalytic activity and reduce side-product formation .

- Temperature Gradients : Perform reactions at 60–80°C to balance reaction rate and catalyst stability.

- Additives : Use cesium carbonate as a base to improve coupling efficiency in tert-butyl alcohol .

- Workup Optimization : Employ aqueous HCl for ester hydrolysis to avoid over-degradation of the carboxylic acid .

Q. How does the difluoromethyl group influence crystal packing and molecular conformation?

- Methodological Answer :

- XRD Analysis : Refine crystal structures using SHELXL to analyze intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid and adjacent fluorine atoms) .

- CSD/PDB Mining : Compare with fluorinated pyridine analogs to identify trends in packing efficiency and torsion angles influenced by -CF₂H steric effects .

- Thermal Stability Tests : Conduct DSC/TGA to assess how fluorine-induced conformational rigidity affects melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.